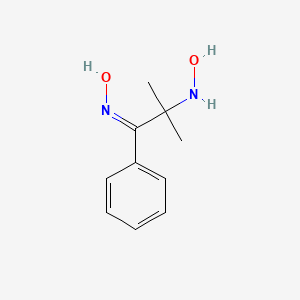

2-Hydroxyamino-2-methyl-1-phenyl-propan-1-one oxime

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2-Hydroxyamino-2-methyl-1-phenyl-propan-1-one oxime is an organic compound with the molecular formula C10H14N2O2. It is characterized by the presence of both hydroxylamine and oxime functional groups, making it a versatile molecule in various chemical reactions and applications .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 2-Hydroxyamino-2-methyl-1-phenyl-propan-1-one oxime typically involves the reaction of 2-methyl-1-phenyl-1-propanone with hydroxylamine hydrochloride under basic conditions. The reaction is carried out in an aqueous or alcoholic medium, often using sodium hydroxide or potassium hydroxide as the base .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity, often involving continuous flow reactors and automated systems to maintain consistent reaction parameters .

Analyse Des Réactions Chimiques

Types of Reactions

2-Hydroxyamino-2-methyl-1-phenyl-propan-1-one oxime undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding nitroso or nitro derivatives.

Reduction: Reduction reactions can convert the oxime group to an amine group.

Substitution: The hydroxylamine group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like alkyl halides. Reaction conditions vary depending on the desired product but typically involve controlled temperatures and pH levels .

Major Products Formed

Major products formed from these reactions include nitroso compounds, primary amines, and substituted hydroxylamines. These products have significant applications in various fields, including pharmaceuticals and agrochemicals .

Applications De Recherche Scientifique

Organic Synthesis

Oximes, including 2-hydroxyamino-2-methyl-1-phenyl-propan-1-one oxime, serve as versatile intermediates in organic synthesis. They can be converted into amines, nitriles, and other functional groups through various chemical reactions. The ability to easily transform oximes makes them valuable in the synthesis of pharmaceuticals and agrochemicals .

Table 1: Common Reactions Involving Oximes

| Reaction Type | Description | Example Compound |

|---|---|---|

| Reduction | Conversion to amines | 2-Hydroxyamino derivatives |

| Hydrolysis | Conversion to carbonyl compounds | Aldehydes or ketones |

| Rearrangement | Beckmann rearrangement to form amides | Caprolactam from cyclohexanone oxime |

Pharmaceutical Applications

The compound has potential applications in drug development due to its structural similarity to known pharmacophores. For instance, derivatives of 2-hydroxyamino compounds have been investigated for their anti-inflammatory and analgesic properties. The synthesis of optically active forms of these compounds is crucial for enhancing their biological activity and reducing side effects .

Case Study: Synthesis of Optically Active Amines

In a study focused on the preparation of optically active amines from ketones via oximation followed by reduction, researchers demonstrated that this compound could be efficiently converted into the corresponding amine using a nickel-aluminium catalyst. This method highlighted the compound's utility in producing chiral amines for pharmaceutical applications .

Analytical Chemistry

Oximes are also used as reagents in analytical chemistry for the detection and quantification of carbonyl compounds. The formation of stable oximes from aldehydes and ketones allows for their subsequent analysis via chromatographic techniques. This application is particularly relevant in food chemistry and environmental monitoring .

Table 2: Analytical Applications of Oximes

| Application | Methodology | Target Compounds |

|---|---|---|

| Chromatography | HPLC or GC analysis | Aldehydes and ketones |

| Spectroscopy | UV/Vis or IR spectroscopy | Functional group identification |

Mécanisme D'action

The mechanism of action of 2-Hydroxyamino-2-methyl-1-phenyl-propan-1-one oxime involves its interaction with molecular targets such as enzymes and receptors. The oxime group can form stable complexes with metal ions, influencing various biochemical pathways. Additionally, the hydroxylamine group can undergo redox reactions, modulating cellular oxidative stress and signaling pathways .

Comparaison Avec Des Composés Similaires

Similar Compounds

- 2-Hydroxyamino-2-methyl-1-phenylpropan-1-one

- 2-Hydroxy-2-methyl-1-phenylpropan-1-one

- 2-Methyl-1-phenylpropan-1-one oxime

Uniqueness

2-Hydroxyamino-2-methyl-1-phenyl-propan-1-one oxime is unique due to the presence of both hydroxylamine and oxime functional groups, which confer distinct reactivity and versatility in chemical synthesis. This dual functionality allows it to participate in a wide range of reactions, making it valuable in various research and industrial applications .

Activité Biologique

Overview

2-Hydroxyamino-2-methyl-1-phenyl-propan-1-one oxime, with the molecular formula C10H14N2O2, is a compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This compound features both hydroxylamine and oxime functional groups, which contribute to its reactivity and biological profile.

Synthesis

The synthesis of this compound typically involves the reaction of 2-methyl-1-phenyl-1-propanone with hydroxylamine hydrochloride under basic conditions. This process can be conducted in aqueous or alcoholic media, often utilizing sodium hydroxide or potassium hydroxide as the base. The reaction conditions are optimized to ensure high yield and purity, which is crucial for subsequent biological evaluations.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. The compound has been tested against various bacterial strains, showing promising results in inhibiting growth and proliferation. Its mechanism may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways essential for bacterial survival.

Anticancer Activity

The anticancer potential of this compound has also been a focal point of investigation. Studies have demonstrated that this compound can induce apoptosis in cancer cells through various pathways, including modulation of kinase activity and redox signaling. It has shown efficacy against different cancer cell lines, including human colorectal carcinoma (HCT-116) and lung cancer (A549) cells, with IC50 values indicating effective inhibition at low concentrations .

The biological activity of this compound is attributed to its ability to interact with specific molecular targets. The oxime group can form stable complexes with metal ions, influencing biochemical pathways related to oxidative stress and cellular signaling. Additionally, the hydroxylamine group may participate in redox reactions that modulate cellular environments conducive to either promoting cell death in cancerous cells or inhibiting microbial growth .

Case Studies

Several studies have explored the biological effects of this compound:

- Antimicrobial Study : A study conducted on various bacterial strains revealed that this compound exhibited a broad spectrum of activity against both Gram-positive and Gram-negative bacteria. The compound was particularly effective against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) ranging from 10 to 50 µg/mL.

- Cancer Cell Line Testing : In vitro assays using HCT-116 and A549 cell lines showed that treatment with this compound resulted in significant dose-dependent reductions in cell viability. Flow cytometry analysis indicated increased apoptosis rates correlating with higher concentrations of the compound.

Comparative Analysis

To better understand the unique properties of this compound, it is useful to compare it with similar compounds:

| Compound Name | Antimicrobial Activity | Anticancer Activity | Unique Features |

|---|---|---|---|

| This compound | Yes | Yes | Dual functional groups (hydroxylamine & oxime) |

| 2-Hydroxyaminoacetophenone | Moderate | Yes | Lacks broad-spectrum antimicrobial activity |

| Acetophenone oxime | Low | Moderate | Primarily studied for its reactivity |

Propriétés

IUPAC Name |

(NZ)-N-[2-(hydroxyamino)-2-methyl-1-phenylpropylidene]hydroxylamine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N2O2/c1-10(2,12-14)9(11-13)8-6-4-3-5-7-8/h3-7,12-14H,1-2H3/b11-9- |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FLVMMVWWXZODIT-LUAWRHEFSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C(=NO)C1=CC=CC=C1)NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(/C(=N\O)/C1=CC=CC=C1)NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

194.23 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.